![molecular formula C24H31N7O2 B2831631 N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide CAS No. 1021094-10-9](/img/structure/B2831631.png)
N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyridazinone derivative containing the (4-methoxyphenyl)piperazine moiety . It has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s .
Synthesis Analysis
The compound was synthesized starting from an aromatic heterocyclic dichloro structure . A nucleophilic substitution reaction of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine was performed to reach the main substrate .Molecular Structure Analysis
The compound bears 3 (2 H )-pyridazinone and 1,2,4-triazole ring structures . The compound with the best AChE activity was found to carry a p-methylphenyl group .Chemical Reactions Analysis
The compound was found to show competitive inhibition of acetylcholinesterase . The IC 50, Ki, and inhibition types of the compound were determined .科学的研究の応用
Anticonvulsant Applications
A study highlighted the development of a promising new anticonvulsant drug candidate named Epimidin, which is structurally related to the compound . The research focused on developing and validating a new HPLC method for determining related substances of the potential active pharmaceutical ingredient, demonstrating the compound's promise in anticonvulsant therapy. This validation adhered to ICH guidelines, emphasizing its stability under stress conditions like high temperatures, strong acids, bases, and oxidizing agents, although it showed sensitivity to peroxide, alkali, and acid decomposition (Severina et al., 2021).
Pharmacokinetic Modeling
Another study utilized physiologically based pharmacokinetic modeling to understand the clinical pharmacokinetics of UK-369,003, a compound structurally similar to the one in focus. This research revealed insights into the compound's metabolism and its interaction with cytochrome P450 3A4 and the efflux transporter P-glycoprotein, highlighting its pharmacokinetic profile in healthy volunteers (Watson et al., 2011).
作用機序
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targeted by endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
The alpha1-adrenergic receptors are associated with numerous neurodegenerative and psychiatric conditions . They play a significant role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s interaction with these receptors can affect these biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . The results identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its interaction with the alpha1-adrenergic receptors. By interacting with these receptors, the compound can potentially influence the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, storage conditions can affect the compound’s stability
特性
IUPAC Name |
N-[2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N7O2/c1-33-20-8-6-19(7-9-20)29-12-14-30(15-13-29)22-21-16-28-31(23(21)27-17-26-22)11-10-25-24(32)18-4-2-3-5-18/h6-9,16-18H,2-5,10-15H2,1H3,(H,25,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSTWVDCDFDYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CCNC(=O)C5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2831549.png)
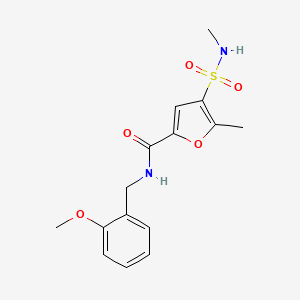
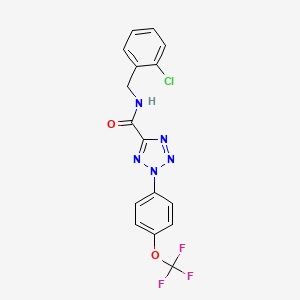

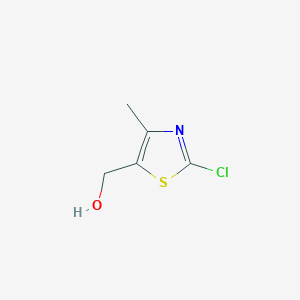
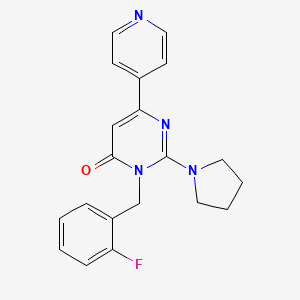
![3-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2831558.png)
![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-isopropylacetamide](/img/structure/B2831559.png)
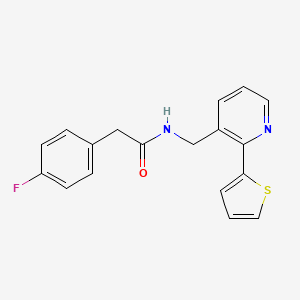
![6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2831562.png)

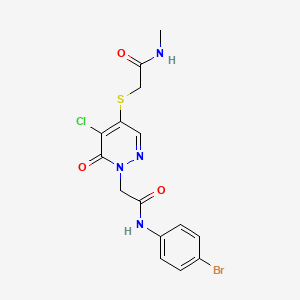
![(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2831566.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide](/img/structure/B2831567.png)